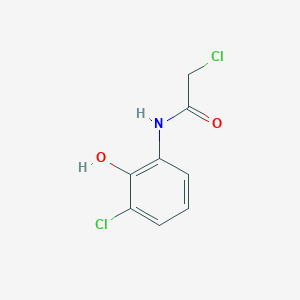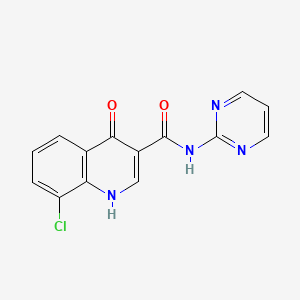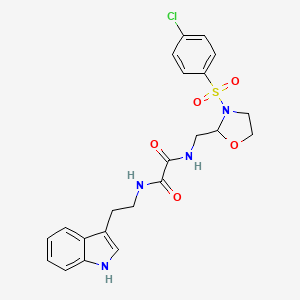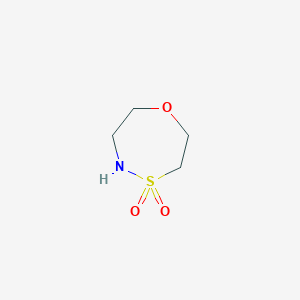
1,4,5-Oxathiazepane 4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Oxathiazepane 4,4-dioxide is a chemical compound with diverse applications in scientific research. It is characterized by a high diversity of chemical structures . Its unique structure and properties make it valuable for drug development, catalysis, and material synthesis.
Synthesis Analysis
The synthesis of this compound involves a “click, click, cyclize” strategy utilizing an intramolecular oxa-Michael pathway . This method greatly simplifies sultam construction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a high diversity of chemical structures . The molecular formula is C5H9NO5S .Chemical Reactions Analysis
A series of seven- and eight-membered ring sultams were effectively synthesized via tandem reactions involving oxa-, aza-, and thia-Michael addition to vinyl sulfonamides . These reactions enrich current synthetic methodologies for sultams and provide a good example of sultam diversity-oriented synthesis .Wissenschaftliche Forschungsanwendungen
1. Conformational Studies and Structural Analysis
The carbon-13 nuclear magnetic resonance (NMR) spectra of 1,4-oxathianes, including 1,4,5-Oxathiazepane 4,4-dioxide, have been extensively studied. This research provides valuable insights into the conformational equilibria of these compounds, helping in structural differentiation and analysis of various nucleosides (Szarek et al., 1974).
2. Insecticidal Applications
1,3-Oxathianes with specific substituents, including derivatives like 1,3-oxathiane 3,3-dioxides, demonstrate high potency as insecticides. Some of these derivatives show even greater effectiveness than their non-oxide counterparts, highlighting their potential in agricultural and pest control applications (Palmer & Casida, 1995).
3. Synthetic Chemistry and Cascade Reactions
The compound plays a crucial role in synthetic chemistry, particularly in epoxide cascade reactions. It has been utilized in the generation of benzothiaoxazepine-1,1'-dioxides and oxathiazepine-1,1'-dioxides, combining epoxide ring-opening with SNAr or oxa-Michael cyclization pathways. This approach is significant in the synthesis of complex molecular structures (Rolfe et al., 2010).
4. Structural and Spectral Analysis
Proton and carbon-13 NMR spectral data for 1,4-oxathiins, including 1,4,5-Oxathiazepane 4,4-dioxides, provide insights into the conformational preferences and structural properties of these compounds. This research aids in understanding the chemical behavior and potential applications of these compounds in various scientific fields (McGlinchey et al., 1979).
5. Novel Heterocyclic Structures and Drug Design
This compound is integral in constructing privileged dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic isosteres. These structures are significant in drug design, offering a new chemical space and potential for various therapeutic applications (Sapegin et al., 2016).
6. Antiviral Research
1,2,3-Triazole analogues of this compound have been evaluated as inhibitors of HIV-1-induced cytopathicity, demonstrating the potential of these compounds in antiviral research. This highlights the versatility of this compound derivatives in medicinal chemistry (Alvarez et al., 1994).
Wirkmechanismus
The 1,4,5-oxathiazine-4,4-dioxide, known as substance GP-2250, possesses antineoplastic properties as shown on pancreatic carcinoma . The substances GP-2250, 2293, 2289, and 2296 not only showed antineoplastic activity in four different cancer entities but also antibacterial effects . Both activities appear to be reactive oxygen species (ROS) driven .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4,5-oxathiazepane 4,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c6-9(7)4-3-8-2-1-5-9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQCWJFIVXGEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCS(=O)(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


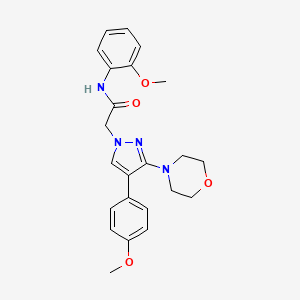



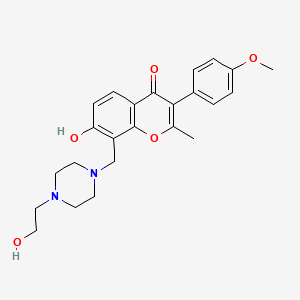

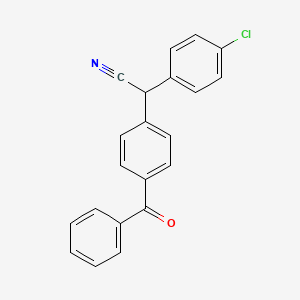

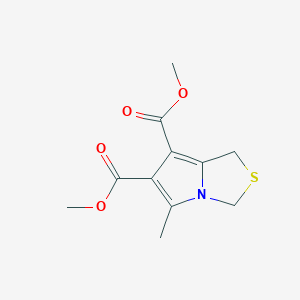
![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)
